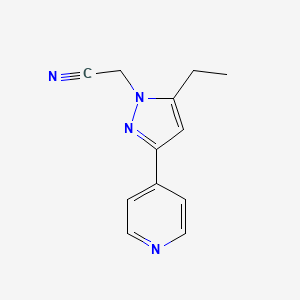

2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile

Description

2-(5-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at position 5, a pyridin-4-yl moiety at position 3, and an acetonitrile group at position 1. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

2-(5-ethyl-3-pyridin-4-ylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-2-11-9-12(15-16(11)8-5-13)10-3-6-14-7-4-10/h3-4,6-7,9H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHEXPBPMLKYXIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1CC#N)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Ethyl Group : Enhances the compound's lipophilicity and biological activity.

- Pyridine Ring : Contributes to the compound's interaction with biological targets.

This unique configuration is significant in determining its biological activity and interaction with various molecular targets.

The mechanism of action for 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile involves:

- Enzyme Interaction : The compound can bind to specific enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain metabolic pathways.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways involved in inflammation, pain, and other biological processes.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrazole compounds, 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile demonstrated potent activity against several bacterial strains, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In a carrageenan-induced paw edema model in rats, derivatives similar to 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile showed significant inhibition of inflammation, indicating its potential use in treating inflammatory diseases .

Anticancer Activity

Studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been tested against various cancer cell lines, showing promising cytotoxic effects. The half-maximal inhibitory concentration (IC50) values in these studies suggest that it could be developed further as an anticancer therapeutic .

Case Studies and Research Findings

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyrazole and pyridine structures exhibit anticancer properties. Studies have shown that derivatives of pyrazole can inhibit specific cancer cell lines, making them candidates for further drug development. For instance, the compound's ability to interact with various biological targets involved in cancer progression is under investigation, particularly its role as a potential inhibitor of kinases involved in tumor growth .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Pyrazole derivatives have been reported to modulate inflammatory pathways, which could lead to therapeutic applications in treating conditions like arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .

Antimicrobial Activity

The presence of the pyridine ring enhances the antibacterial properties of pyrazole derivatives. Preliminary studies suggest that compounds similar to 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile exhibit activity against various bacterial strains, indicating potential use as antimicrobial agents .

Ligand Development

In coordination chemistry, this compound can act as a ligand for metal complexes. Its ability to coordinate with transition metals opens avenues for developing new materials with specific electronic and magnetic properties. Such complexes can be used in catalysis or as sensors .

Organic Electronics

The electronic properties of pyrazole-containing compounds make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable thin films and exhibit charge transport properties is under exploration .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that pyrazole derivatives inhibit proliferation in breast cancer cell lines by targeting specific kinases. |

| Study B | Anti-inflammatory Effects | Found that a related compound reduced inflammation markers in animal models of arthritis, suggesting therapeutic potential. |

| Study C | Antimicrobial Activity | Reported effectiveness against E. coli and S. aureus, highlighting its potential as a new antibiotic agent. |

| Study D | Coordination Chemistry | Developed metal complexes using this compound, showing enhanced catalytic activity in organic reactions. |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several pyrazole-acetonitrile derivatives, differing primarily in substituents at the pyrazole ring. Key analogues include:

Key Observations :

- Substituent Position : The ethyl group at position 5 (target compound) balances lipophilicity and steric effects compared to the isopropyl group in the analogue from , which may hinder target binding .

- Hybrid Systems : Patent compounds (e.g., Example 61 in ) integrate triazole or benzoimidazole rings, showing broader kinase inhibition but higher molecular complexity .

Physicochemical Properties

- Lipophilicity : The target compound’s logP is estimated to be ~1.5 (calculated), lower than the isopropyl analogue (logP ~2.1), suggesting better aqueous solubility.

- Thermal Stability : Pyrazole-acetonitrile derivatives generally exhibit stability up to 200°C, as seen in related compounds .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile typically involves:

- Formation of the pyrazole core with appropriate substituents (ethyl and pyridin-4-yl groups).

- Installation of the acetonitrile substituent at the pyrazole nitrogen.

- Functional group modifications such as halogenation, oxidation, and coupling reactions to introduce the pyridin-4-yl moiety.

The following sections detail key preparation steps and conditions reported in relevant patents and literature.

Installation of Acetonitrile Moiety

The acetonitrile group at the pyrazole nitrogen can be introduced by alkylation reactions using suitable acetonitrile-containing electrophiles or by functional group transformation of existing substituents.

- Specific methods for direct installation of the acetonitrile group on the pyrazole nitrogen are less commonly detailed but may involve nucleophilic substitution or condensation reactions with acetonitrile derivatives.

Purification and Isolation

- After each synthetic step, the intermediates and final product are purified by standard techniques such as extraction, filtration, crystallization, and chromatography.

- Reaction mixtures are often neutralized and extracted with organic solvents following completion.

- Purification ensures removal of residual catalysts, reagents, and byproducts, yielding high-purity compounds suitable for further use or analysis.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|---|

| 1 | Cyclization | 3-hydrazinopyridine dihydrochloride + dialkyl maleate | Ambient to reflux, solvent not specified | Alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate | Intermediate for pyrazole synthesis |

| 2 | Chlorination | Pyrazolidine intermediate | Phosphoryl chloride, acetonitrile, 60 °C, 2 h | Alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate | Excess POCl3 improves yield |

| 3 | Oxidation | Chlorinated intermediate | Manganese(IV) oxide, acetonitrile, 60 °C | Alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate | Efficient oxidation step |

| 4 | Hydrolysis/Decarboxylation | Pyrazole carboxylate ester | Aqueous HCl, 25–100 °C | 3-chloro-1-(pyridin-3-yl)-1H-pyrazole | Converts ester to acid, then decarboxylation |

| 5 | Suzuki Coupling | Pyrazole boronic acid ester + halogenated pyridine | Pd catalyst, base, THF-water, 70 °C | Pyridin-4-yl-substituted pyrazole derivatives | High yield, scalable process |

| 6 | Alkylation (Acetonitrile installation) | Pyrazole derivative + acetonitrile electrophile | Conditions vary, typically nucleophilic substitution | 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile | Specific conditions to be optimized |

Research Findings and Considerations

- The use of phosphoryl chloride and manganese(IV) oxide in acetonitrile as solvent is preferred for chlorination and oxidation steps due to solvent inertness and reaction efficiency.

- Suzuki coupling reactions benefit from low palladium catalyst loading and phase transfer catalysts to improve yield and reduce cost, making the process suitable for industrial scale.

- The synthetic route avoids difficult-to-prepare starting materials such as 3-chloropyrazole by using hydrazinopyridine derivatives and maleates, improving overall practicality.

- Yields for oxidation steps are reported around 75-80% in similar pyrazole carboxylate systems.

- Purification steps are crucial to remove residual metal catalysts and byproducts, ensuring the final compound's suitability for pharmaceutical or material science applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketonitriles or via palladium-catalyzed cross-coupling to introduce the pyridinyl group. Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (80–120°C), and catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki couplings). Optimization should prioritize yield and purity through iterative HPLC monitoring (C18 columns, acetonitrile/water gradients) and fractional crystallization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign pyrazole C3-H (δ 7.8–8.2 ppm) and pyridinyl protons (δ 8.5–9.0 ppm) using 2D-COSY and HSQC to resolve overlapping signals.

- LC-MS : Electrospray ionization (ESI+) in positive ion mode with m/z ~254 [M+H]+ to confirm molecular weight.

- FTIR : Identify nitrile stretching (~2200 cm⁻¹) and pyrazole ring vibrations (1600–1500 cm⁻¹) .

Q. How does the nitrile group influence reactivity in nucleophilic addition or cyclization reactions?

- Methodological Answer : The nitrile’s electron-withdrawing nature enhances electrophilicity at the pyrazole C4 position. For nucleophilic additions (e.g., Grignard reagents), use THF at −78°C to minimize side reactions. Cyclization with thiosemicarbazide requires acidic conditions (HCl, ethanol reflux) to form thiadiazole derivatives. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pyridinyl and ethyl substituents’ roles in biological activity?

- Methodological Answer :

- Analog Synthesis : Replace the ethyl group with methyl/cyclopropyl and pyridinyl with pyrimidinyl to assess steric/electronic effects.

- Biological Assays : Use kinase inhibition assays (e.g., EGFR or JAK2) with IC50 determination via fluorescence polarization. Validate selectivity via counter-screening against unrelated kinases .

Q. What computational strategies are recommended to predict binding modes of this compound with protein targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PyMOL for visualization, focusing on pyridinyl-nitrogen interactions with kinase hinge regions (e.g., MET kinase PDB: 3LQ8).

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the nitrile and catalytic lysine residues .

Q. How can single-crystal X-ray diffraction resolve ambiguities in the compound’s tautomeric or conformational states?

- Methodological Answer : Grow crystals via slow evaporation (acetonitrile/methanol 1:1). Collect data at 100 K with Mo-Kα radiation (λ = 0.71073 Å). Refine using SHELXL to determine bond lengths (Cpyrazole-Nnitrile ~1.34 Å) and dihedral angles (pyridine-pyrazole plane ~15°). Compare with DFT-optimized geometries .

Q. How should contradictory data on biological activity across studies be addressed methodologically?

- Methodological Answer :

- Orthogonal Assays : Confirm cytotoxicity via MTT and apoptosis markers (Annexin V/PI).

- Meta-Analysis : Pool data from ≥5 independent studies using fixed-effects models, adjusting for batch variability (e.g., cell passage number, solvent controls).

- Proteomics : Use SILAC labeling to identify off-target interactions that may explain discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.